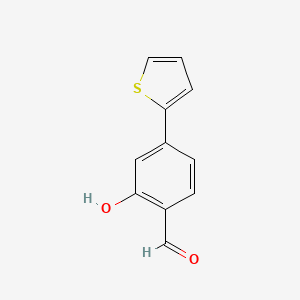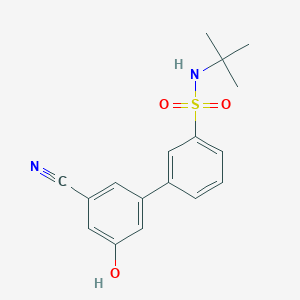
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is a synthetic compound commonly used in scientific research. It is a white solid with a molecular weight of 446.56 g/mol and a melting point of 84-86°C. 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is an important research chemical because of its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing certain drugs and other xenobiotics, resulting in increased concentrations of these compounds in the bloodstream.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, are not well understood. However, it is believed to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is thought to have an effect on the metabolism of certain drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, in lab experiments include its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. This allows researchers to study the effects of certain drugs and other xenobiotics on the activity of these enzymes. Additionally, 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, in lab experiments is the lack of information about its biochemical and physiological effects. Additionally, it is not clear how it interacts with other compounds in the body, which could lead to unexpected results in experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%. These include further study of its mechanism of action and biochemical and physiological effects, as well as its interactions with other compounds in the body. Additionally, further research could be done to identify potential therapeutic applications for this compound. Finally, further research could be done to identify potential toxicological effects of this compound.
Métodos De Síntesis
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, can be synthesized by a two-step reaction. The first step involves the reaction of 3-cyano-4-hydroxybenzaldehyde with t-butylsulfamoyl chloride in the presence of a base, such as potassium carbonate. The resulting product is then reacted with NaOH to yield 5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%.
Aplicaciones Científicas De Investigación
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol, 95%, has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been used to study the mechanism of action of certain drugs, such as antifungal agents. Additionally, it has been used to study the effects of certain compounds on the activity of certain enzymes, such as proteases.
Propiedades
IUPAC Name |
N-tert-butyl-3-(3-cyano-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)16-6-4-5-13(10-16)14-7-12(11-18)8-15(20)9-14/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHRKZSEHKGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-cyanophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)



![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
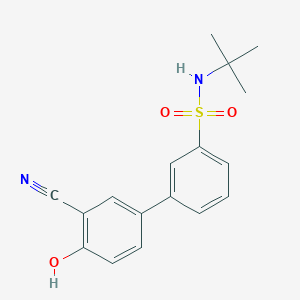
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
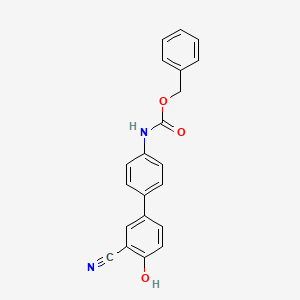
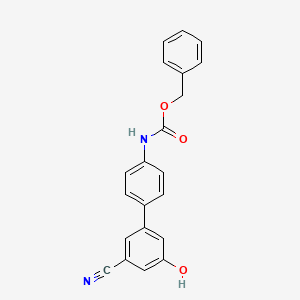
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)
